

Spectroscopic comparison of 1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-3-piperidinemethanol**

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A Spectroscopic Showdown: 1-Methyl-3-piperidinemethanol vs. Piperidin-3-ylmethanol

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of **1-Methyl-3-piperidinemethanol** and piperidin-3-ylmethanol, two piperidine derivatives that serve as versatile building blocks in organic synthesis. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to elucidate the structural nuances imparted by the N-methylation of the piperidine ring. This objective comparison, supported by experimental data and protocols, is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

At a Glance: Key Spectroscopic Differences

The addition of a methyl group to the nitrogen atom in **1-Methyl-3-piperidinemethanol** significantly influences its spectroscopic properties compared to its secondary amine counterpart, piperidin-3-ylmethanol. These differences are most pronounced in the NMR spectra, where changes in chemical shifts and the absence of the N-H proton signal are key differentiators. Infrared spectroscopy reveals the disappearance of the N-H stretching vibration, while mass spectrometry shows a predictable mass shift and altered fragmentation patterns.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **1-Methyl-3-piperidinemethanol** and piperidin-3-ylmethanol.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Assignment	1-Methyl-3-piperidinemethanol Chemical Shift (δ , ppm)	Piperidin-3-ylmethanol Chemical Shift (δ , ppm)[1]
-CH ₂ OH (a)	3.44 (dd, $J=10.8, 5.6$ Hz)	3.444
-CH ₂ OH (b)	3.37 (dd, $J=10.8, 7.3$ Hz)	3.367
Piperidine-H2ax	~2.8 (m)	3.155
Piperidine-H6ax	~2.8 (m)	2.984
Piperidine-H6eq	~2.0 (m)	2.548
Piperidine-H2eq	~1.9 (m)	2.339
Piperidine-H3	~1.8 (m)	1.781
Piperidine-H5ax	~1.7 (m)	1.68
Piperidine-H4ax	~1.6 (m)	1.66
Piperidine-H5eq	~1.5 (m)	1.469
Piperidine-H4eq	~1.2 (m)	1.098
N-CH ₃	2.25 (s)	-
-OH, -NH	broad s	broad s

Note: Chemical shifts for **1-Methyl-3-piperidinemethanol** are estimated based on typical values for similar structures. Precise peak assignments may require 2D NMR techniques.

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Assignment	1-Methyl-3-piperidinemethanol Chemical Shift (δ , ppm)	Piperidin-3-ylmethanol Chemical Shift (δ , ppm)
-CH ₂ OH	66.0	66.5
Piperidine-C2	60.5	46.8
Piperidine-C6	57.0	55.0
N-CH ₃	42.5	-
Piperidine-C3	39.0	40.0
Piperidine-C5	28.5	26.5
Piperidine-C4	25.0	25.0

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode	1-Methyl-3-piperidinemethanol	Piperidin-3-ylmethanol
O-H Stretch	~3400 (broad)	~3300 (broad)
N-H Stretch	Absent	~3200 (broad)
C-H Stretch (sp ³)	2950-2800	2950-2800
C-O Stretch	~1050	~1040
N-CH ₃ Bending	~1460	Absent
C-N Stretch	~1100	~1130

Table 4: Mass Spectrometry Data (Electron Ionization)

Parameter	1-Methyl-3-piperidinemethanol ^{[2][3]}	Piperidin-3-ylmethanol ^[4]
Molecular Formula	C ₇ H ₁₅ NO	C ₆ H ₁₃ NO
Molecular Weight	129.20 g/mol	115.17 g/mol
[M] ⁺ (m/z)	129	115
Key Fragment (m/z)	98 (M-CH ₂ OH)	84 (M-CH ₂ OH)
Base Peak (m/z)	58	44

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 12 ppm
- ¹³C NMR Parameters:
 - Number of scans: 1024

- Relaxation delay: 2.0 s
- Pulse program: Proton-decoupled
- Spectral width: -10 to 220 ppm
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

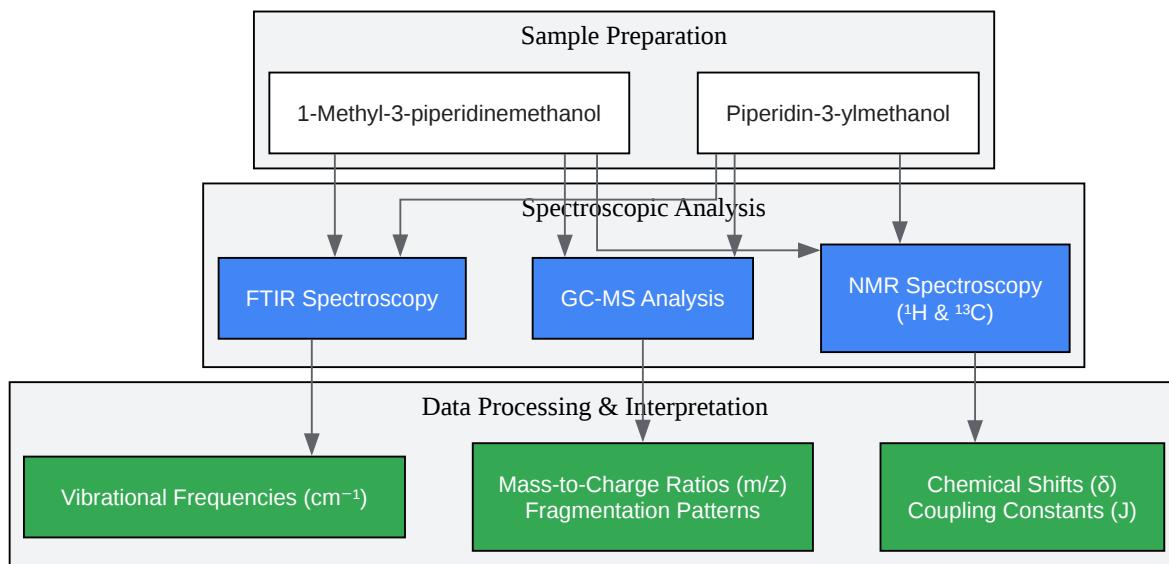
Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A GC-MS system equipped with a mass selective detector was used for analysis.[\[5\]](#)
- Sample Preparation: Samples were diluted in a suitable volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[\[6\]](#)
- GC Conditions:[\[7\]](#)
 - Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of the two compounds.



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Caption: Experimental workflow for spectroscopic comparison.

Interpretation of Spectroscopic Data

The presence of the N-methyl group in **1-Methyl-3-piperidinemethanol** leads to several distinct spectroscopic features when compared to piperidin-3-ylmethanol.

In the ^1H NMR spectrum, the most obvious difference is the appearance of a singlet at approximately 2.25 ppm for the N-CH₃ protons in **1-Methyl-3-piperidinemethanol**. This signal is absent in the spectrum of piperidin-3-ylmethanol. Furthermore, the protons on the carbons adjacent to the nitrogen (C2 and C6) in **1-Methyl-3-piperidinemethanol** are expected to be shifted downfield compared to those in piperidin-3-ylmethanol due to the electron-donating effect of the methyl group. The broad signal corresponding to the N-H proton in piperidin-3-ylmethanol is also absent in the methylated compound.

The ^{13}C NMR spectrum of **1-Methyl-3-piperidinemethanol** shows a characteristic signal for the N-CH₃ carbon at around 42.5 ppm. The carbons adjacent to the nitrogen (C2 and C6) also experience a downfield shift compared to piperidin-3-ylmethanol.

In the IR spectrum, the key differentiating feature is the absence of the N-H stretching vibration (typically around 3200 cm^{-1}) in **1-Methyl-3-piperidinemethanol**. This is a clear indication of the tertiary amine functionality. Both compounds exhibit a broad O-H stretching band and C-H stretching vibrations.

Mass spectrometry provides a clear distinction based on the molecular weight, with **1-Methyl-3-piperidinemethanol** having a molecular ion peak ($[\text{M}]^+$) at m/z 129, which is 14 mass units higher than that of piperidin-3-ylmethanol (m/z 115). The fragmentation patterns also differ, with the base peak for **1-Methyl-3-piperidinemethanol** appearing at m/z 58, corresponding to the $[\text{CH}_2=\text{N}(\text{CH}_3)\text{CH}_2]^+$ fragment, while the base peak for piperidin-3-ylmethanol is at m/z 44, corresponding to the $[\text{CH}_2=\text{NH}_2]^+$ fragment.

Conclusion

The spectroscopic comparison of **1-Methyl-3-piperidinemethanol** and piperidin-3-ylmethanol reveals distinct and predictable differences arising from the N-methylation. These differences, clearly observable in NMR, IR, and MS data, allow for unambiguous identification and characterization of these important synthetic intermediates. This guide provides a

comprehensive dataset and standardized protocols to aid researchers in their analytical endeavors.

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